A Technical Guide to 3-(Hexylsulfamoyl)benzoic Acid: Properties, Synthesis, and Inferred Therapeutic Potential
A Technical Guide to 3-(Hexylsulfamoyl)benzoic Acid: Properties, Synthesis, and Inferred Therapeutic Potential
Disclaimer: 3-(Hexylsulfamoyl)benzoic acid is a novel chemical entity with limited characterization in peer-reviewed literature. This guide synthesizes available data from chemical databases and infers potential properties and methodologies based on established principles and studies of structurally related analogues. All proposed protocols and mechanisms should be treated as theoretical and require experimental validation.
Executive Summary
3-(Hexylsulfamoyl)benzoic acid represents an under-explored derivative of the versatile sulfamoylbenzoic acid scaffold. This chemical class is a cornerstone in medicinal chemistry, giving rise to drugs with diuretic, antihypertensive, and enzyme-inhibiting properties.[1][2] The introduction of a hexyl group to the sulfamoyl nitrogen imparts significant lipophilicity, suggesting potential for novel interactions with biological targets and distinct pharmacokinetic profiles compared to more polar analogues. This document provides a comprehensive overview of its known properties, a proposed synthetic and purification workflow, and an evidence-based discussion of its potential pharmacological applications to guide future research and development.
Core Chemical and Physical Properties
Quantitative data for 3-(Hexylsulfamoyl)benzoic acid is sparse. The following table consolidates information from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 500292-07-9 | [3] |
| Molecular Formula | C₁₃H₁₉NO₄S | [3] |
| Molecular Weight | 285.36 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | Inferred |
| Storage Temperature | 2-8°C | [3] |
| Predicted pKa | ~4.0 (Carboxylic Acid) | Inferred from[4] |
| Predicted Solubility | Poor in water; Soluble in methanol, ethanol, acetone, DCM | Inferred from[5][6] |
Synthesis and Characterization
While a specific, validated synthesis for this compound is not published, a robust and logical pathway can be designed based on well-established reactions for analogous compounds.[1][7][8] The most direct approach involves the reaction of a 3-(chlorosulfonyl)benzoyl derivative with hexylamine, followed by ester hydrolysis.
Proposed Synthetic Workflow
The recommended two-step synthesis begins with a commercially available starting material, methyl 3-(chlorosulfonyl)benzoate.
Caption: Proposed two-step synthesis of 3-(Hexylsulfamoyl)benzoic acid.
Detailed Experimental Protocol (Theoretical)
-
Sulfonamide Formation:
-
To a stirred solution of methyl 3-(chlorosulfonyl)benzoate (1.0 eq) in dichloromethane (DCM) at 0°C, add pyridine (1.2 eq) or triethylamine.
-
Slowly add hexylamine (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved via flash column chromatography.[9]
-
-
Ester Hydrolysis:
-
Dissolve the purified methyl 3-(hexylsulfamoyl)benzoate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or potassium hydroxide (KOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1M HCl.
-
The resulting precipitate is the target compound. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-(Hexylsulfamoyl)benzoic acid.[7]
-
Expected Spectroscopic Characterization
-
¹H NMR: The spectrum should feature a highly deshielded singlet for the carboxylic acid proton (>10 ppm), distinct multiplets for the aromatic protons on the benzene ring, and characteristic signals for the hexyl chain, including a triplet for the terminal methyl group (~0.9 ppm).[10] The protons on the methylene group adjacent to the sulfamoyl nitrogen will be shifted downfield.
-
¹³C NMR: Expect a signal for the carboxylic carbon between 160-180 ppm.[11] Aromatic carbons will appear in the 120-140 ppm range, and the six distinct signals for the hexyl chain will be visible in the upfield region.
-
IR Spectroscopy: Key absorbances include a very broad O-H stretch for the carboxylic acid from ~3300 to 2500 cm⁻¹, a sharp C=O stretch around 1700-1680 cm⁻¹, and two characteristic S=O stretches for the sulfonamide group (~1350 cm⁻¹ and ~1160 cm⁻¹).[12][13]
-
Mass Spectrometry: The molecular ion peak [M]⁻ or [M+H]⁺ should be observable, along with characteristic fragmentation patterns such as the loss of the carboxyl group [M-COOH] or the hexyl chain.[11]
Inferred Pharmacological Profile and Therapeutic Potential
The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry.[14] By examining the biological activities of its analogues, we can infer the most probable therapeutic targets for 3-(Hexylsulfamoyl)benzoic acid.
Potential as an Ion Transporter Modulator
Many sulfamoylbenzoic acid derivatives function by inhibiting ion transporters. The prototypical example is Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid), which inhibits renal organic anion transporters (OATs), leading to a uricosuric effect used in the treatment of gout.[15][16][17]
-
Hypothesized Mechanism: It is plausible that 3-(Hexylsulfamoyl)benzoic acid could act as an inhibitor of transporters like OATs or the uric acid transporter 1 (URAT1).[18] The long, lipophilic hexyl chain could enhance membrane interaction or occupy a hydrophobic pocket within the transporter's binding site, potentially leading to increased potency or altered selectivity compared to Probenecid.
Caption: Hypothetical mechanism of action as a URAT1/OAT inhibitor.
Potential as an Enzyme Inhibitor
The sulfamoylbenzoic acid moiety is present in inhibitors of various enzymes.
-
Carbonic Anhydrase & COX-2: Derivatives have been explored as inhibitors of carbonic anhydrase and cyclooxygenase-2 (COX-2), suggesting potential applications in glaucoma and inflammation, respectively.[1][14]
-
Other Enzymes: Specific analogues have shown activity against cytosolic phospholipase A2α (cPLA2α) and endoplasmic reticulum aminopeptidase 2 (ERAP2), targets relevant to inflammation and immune modulation.[7][19]
The significant lipophilicity conferred by the hexyl group could favor binding to enzymes with hydrophobic active sites.
Recommended Workflow for Future Research
For researchers and drug development professionals, a systematic evaluation of this novel compound is required. The following workflow outlines a logical progression from basic characterization to preliminary biological screening.
Caption: A logical workflow for the characterization and evaluation of a novel compound.
Conclusion
3-(Hexylsulfamoyl)benzoic acid is a scientifically intriguing molecule that remains largely unexplored. Based on the robust pharmacology of its structural relatives, it stands as a promising candidate for investigation as a modulator of ion transporters or as an enzyme inhibitor. Its high lipophilicity distinguishes it from many known analogues and may unlock novel therapeutic applications. The synthetic and analytical frameworks provided in this guide offer a clear path for researchers to begin the systematic characterization and biological evaluation of this compound, potentially leading to the development of new chemical probes or therapeutic leads.
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